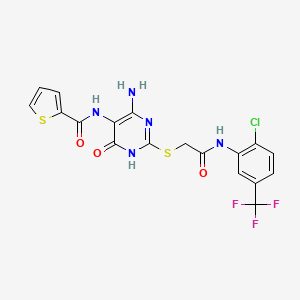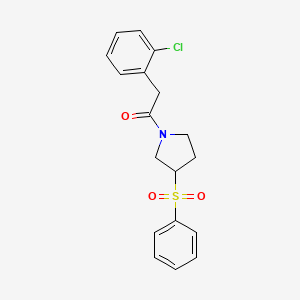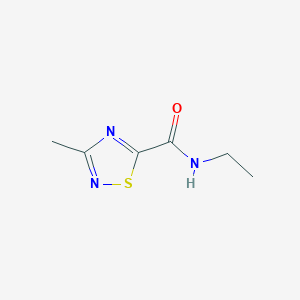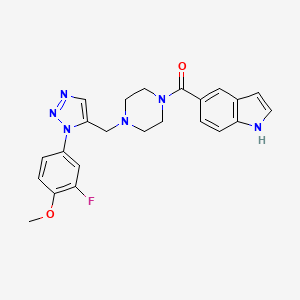
2-(4-fluorophenyl)indolizine-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-fluorophenyl)indolizine-1-carboxylic Acid” is a chemical compound with the molecular formula C15H10FNO2 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 255.24 .Wissenschaftliche Forschungsanwendungen
Fluorescence-Based Technologies
The development of fluorescence-based technologies is a significant area where 2-(4-fluorophenyl)indolizine-1-carboxylic acid derivatives have been explored. For instance, the synthesis of indolizino[3,2-c]quinolines, which are a new class of fluorophores, was achieved via oxidative Pictet-Spengler cyclization. These compounds have shown unique and desirable optical properties, making them suitable for use as prospective fluorescent probes in aqueous systems. This application is crucial for various biomedical applications, including imaging and diagnostics, where high sensitivity and specificity are required (Park et al., 2015).
Anti-cancer and Antimicrobial Agents
Another pivotal application of derivatives of this compound is in the development of anti-cancer and antimicrobial agents. A novel series of such derivatives exhibited potent cytotoxicity against the MCF-7 cell line, indicating their potential as anti-cancer agents. Moreover, these compounds showed moderate antibacterial and antifungal activities, suggesting their utility in addressing various microbial infections. This dual-functionality enhances the therapeutic potential of these compounds, offering a promising avenue for drug development (Naik, Mahanthesha, & Suresh, 2022).
Photoluminescence Behavior
The unique photoluminescence behavior of certain indolizine derivatives, such as the 6-amino-8-cyanobenzo[1, 2-b]indolizines, presents another fascinating research avenue. These materials exhibit reversible pH-dependent optical properties with an uncommon dramatic blue shift in fluorescence emission upon protonation. This characteristic can be leveraged in developing pH sensors and optical materials that respond to environmental changes, making them valuable in chemical sensing and environmental monitoring (Outlaw et al., 2016).
Fluorescent Markers for Hypoxic Cells
Indolizine fluorophors have been utilized as oxygen-sensitive bioreductive binding agents for selectively staining hypoxic mammalian cells. This application is crucial for identifying and targeting hypoxic regions within tumors, which are often resistant to conventional therapies. By enabling the selective staining of these cells, researchers can better understand the tumor microenvironment and develop targeted therapies to overcome resistance mechanisms (Hodgkiss et al., 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)indolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPDDMYOOTWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)




![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)
![2,6-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2645492.png)
![Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2645494.png)

![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645498.png)
![2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2645499.png)
![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)
